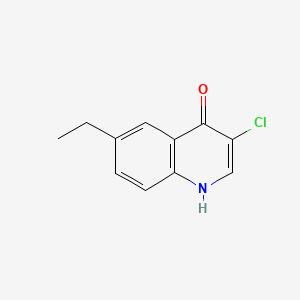

3-Chloro-6-ethylquinolin-4(1H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

1204811-65-3 |

|---|---|

Molekularformel |

C11H10ClNO |

Molekulargewicht |

207.657 |

IUPAC-Name |

3-chloro-6-ethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10ClNO/c1-2-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14) |

InChI-Schlüssel |

XYAASDYLBVQXRR-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)NC=C(C2=O)Cl |

Synonyme |

3-Chloro-6-ethyl-4-hydroxyquinoline |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Halogen and Alkyl Substituents

3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one Key Differences: Fluorine at position 6 and hydroxyl at position 3. Impact: The electron-withdrawing fluorine increases acidity at adjacent positions, while the hydroxyl group enables hydrogen bonding, affecting solubility and reactivity .

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Key Differences: Cyclopropyl at position 1 and dihydroquinolinone backbone. Impact: The cyclopropyl group introduces steric hindrance and conformational rigidity, while the dihydro structure reduces aromaticity, altering electronic properties .

Functional Group Variations

3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one Key Differences: Amino group at position 3 and methyl at position 1. Impact: The amino group enhances nucleophilicity, enabling participation in hydrogen bonding and metal coordination, which can influence biological activity .

3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one Key Differences: Acetyl group at position 3. Impact: The acetyl group participates in intermolecular hydrogen bonding (N–H⋯O), affecting crystallinity and thermal stability .

Physicochemical Properties

Table 1: Comparative Properties of Selected Quinolinones

*Predicted using Molinspiration software.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6-ethylquinolin-4(1H)-one, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with ethyl-containing ketones under acidic conditions. A common approach includes:

Friedländer annulation : Reacting 2-amino-5-chloroacetophenone derivatives with ethyl-substituted ketones in the presence of polyphosphoric acid (PPA) to form the quinolinone core.

Halogenation : Introducing chlorine at the 3-position via electrophilic substitution using reagents like POCl₃.

Purity optimization involves recrystallization from ethanol/water mixtures and monitoring by HPLC (C18 column, acetonitrile/water mobile phase). Impurity profiling should include LC-MS to detect byproducts such as dihydroquinolinone derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (triplet, CH₂CH₃), δ 6.8–8.2 ppm (aromatic protons), and δ 12.1 ppm (broad, NH).

- ¹³C NMR : Carbonyl (C=O) at ~180 ppm, ethyl carbons at ~15–25 ppm.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 222.6 (calc. 221.6). High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₁₀ClNO⁺).

- IR Spectroscopy : Strong absorption at ~1660 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (NH stretch).

Cross-validation with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in tautomeric forms .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and consult a physician.

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers. Toxicity data from analogs (e.g., LD₅₀ > 500 mg/kg in rodents) suggest moderate hazard .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding may arise from polymorphism or solvent inclusion. Steps for resolution:

Data Collection : Use low-temperature (100 K) datasets to minimize thermal motion artifacts.

Refinement : Apply SHELXL with Hirshfeld atom refinement (HAR) to model hydrogen positions accurately.

Validation : Check using PLATON/ADDSYM for missed symmetry and Mercury for intermolecular interactions.

Example: A related quinolinone (3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one) showed two molecules per asymmetric unit with torsional differences resolved via twin refinement .

Q. What strategies mitigate tautomerism-related ambiguities in NMR analysis of this compound?

- Methodological Answer : The keto-enol tautomerism of the 4(1H)-one group can cause signal splitting. Mitigation approaches:

Solvent Choice : Use DMSO-d₆ to stabilize the keto form via hydrogen bonding.

Variable Temperature NMR : Cooling to 253 K slows exchange, resolving NH and carbonyl signals.

DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to identify dominant tautomers.

For example, 3-Chloro-4-hydroxyquinolin-2-one exhibited keto-enol equilibrium shifts confirmed by NOESY .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

- Methodological Answer : Key modifications and their effects:

- Ethyl Group (C6) : Enhances lipophilicity, improving blood-brain barrier penetration. Replace with cyclopropyl for metabolic stability.

- Chlorine (C3) : Critical for electrophilic reactivity; substitution with fluorine reduces toxicity but lowers potency.

- Quinolinone Core : Planar structure facilitates intercalation with DNA or enzyme active sites.

Case Study: 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one analogs showed enhanced antibacterial activity when the ethyl group was retained .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.